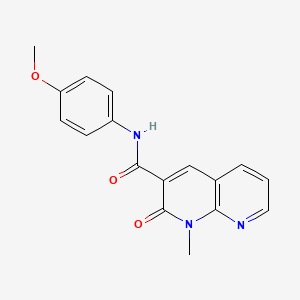

N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a methoxyphenyl group, and a carboxamide functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-15-11(4-3-9-18-15)10-14(17(20)22)16(21)19-12-5-7-13(23-2)8-6-12/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHRRCBXDITGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable naphthyridine derivative under acidic or basic conditions, followed by acylation to introduce the carboxamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the naphthyridine core can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Profile

- IUPAC Name : N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Molecular Formula : C17H15N3O3

- CAS Number : 899968-94-6

This compound has been studied for various biological activities:

- Anticancer Properties : Research indicates that naphthyridines exhibit cytotoxic effects against a range of cancer cell lines. The compound's structure allows it to interact with DNA and inhibit tumor growth. For instance, studies have shown that derivatives of naphthyridines can induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

- Cardiovascular Applications : As indicated in patent literature, compounds similar to this compound may act as non-steroidal antagonists of mineralocorticoid receptors. This suggests potential uses in treating cardiovascular diseases such as heart failure and diabetic nephropathy .

Case Study 1: Anticancer Activity

A study published in the journal ACS Omega examined the anticancer activity of various naphthyridine derivatives. The results indicated that specific modifications to the naphthyridine structure significantly enhance cytotoxicity against breast cancer cell lines. The compound under discussion showed promising activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Properties

Research documented in PubMed Central explored the antimicrobial efficacy of naphthyridine derivatives against resistant bacterial strains. The study found that the compound effectively inhibited growth in multiple strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives with different substituents on the aromatic rings.

- Other naphthyridine-based compounds with similar core structures but different functional groups .

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthyridine core with a methoxyphenyl substituent and a carboxamide group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Modulation of Apoptotic Pathways : It influences apoptotic signaling pathways, potentially through the activation of caspases and alteration of Bcl-2 family protein expressions .

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound across various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Apoptosis induction |

| MDA-MB-231 (breast) | 15.0 | Cell cycle arrest at G0/G1 phase |

| A549 (lung cancer) | 12.7 | DNA intercalation and apoptosis |

These results indicate that the compound exhibits significant cytotoxicity against various cancer types, making it a candidate for further development in oncology.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. In vitro studies showed that it could effectively suppress the production of inflammatory mediators in macrophages:

| Inflammatory Mediator | Effect |

|---|---|

| TNF-α | Decreased by 40% |

| IL-6 | Decreased by 35% |

| IL-1β | Decreased by 50% |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the compound's role in inducing apoptosis in human leukemia cells through a p53-independent pathway. The study found that treatment with the compound resulted in:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

Another research article indicated that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of diethyl ethoxy methylene malonate with substituted amines under reflux (120–250°C), followed by functionalization of the 1,8-naphthyridine core. For example, benzylation or chlorobenzylation using NaH/DMF at 90°C for 24 h can introduce substituents at the N1 position . Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., DMF for amidation), and reaction time. For instance, analogous compounds achieved yields of 66–76% under similar conditions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Comprehensive spectroscopic characterization is critical.

- 1H NMR : Aromatic protons (δ 7.15–9.29 ppm) and NH signals (δ 9.19–9.95 ppm) confirm substitution patterns. For example, H2 protons in 1,8-naphthyridines appear as singlets near δ 9.15–9.29 ppm .

- IR : Stretching frequencies for C=O (1651–1686 cm⁻¹) and aromatic C–H (3086–3112 cm⁻¹) validate the carboxamide and naphthyridine moieties .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423–424 for chlorinated analogs) confirm molecular weight .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Recrystallization (using ethanol/DMF mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluents) are standard. For example, analogs with chlorophenyl groups were purified via recrystallization, yielding >65% purity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., shifted NH signals or C=O stretches) often arise from residual solvents, tautomerism, or polymorphism. To address this:

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as seen in studies of similar naphthyridines .

- Perform X-ray crystallography to confirm solid-state conformation, as applied to 1,8-naphthyridine derivatives in .

Q. How can in silico studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular Docking : Dock the compound into target proteins (e.g., HIV-1 integrase or Pfmrk kinase) using software like AutoDock Vina. For example, analogs in were optimized for binding affinity by modifying the carboxamide substituents.

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with inhibitory activity. Chlorine or methoxy groups at the 4-position improve lipophilicity and target engagement .

Q. What methodological approaches are recommended for analyzing the compound’s inhibitory activity against specific enzymes?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., HIV-1 integrase strand transfer inhibition) with IC₅₀ calculations. For naphthyridine carboxamides, IC₅₀ values <100 nM were achieved via structural optimization .

- Cellular Penetration Studies : Measure intracellular concentrations via LC-MS/MS, as described for spirocyclic naphthyridines in .

Q. How can researchers address low reproducibility in synthesis yields?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, incomplete cyclization in led to byproducts requiring NaOH/EtOH reflux for hydrolysis .

- Catalyst Optimization : Replace traditional bases with ionic liquids (e.g., Friedlander reaction in ) to enhance regioselectivity and yield .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may stem from metabolic instability or poor pharmacokinetics.

- Metabolite Identification : Use HPLC-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation), as in ’s study of dihydro-naphthyridine metabolites .

- Pharmacokinetic Profiling : Calculate oral bioavailability (%F) and half-life (t₁/₂) in rodent models. For example, substituents like morpholine () improve solubility and %F .

Tables for Key Data

| Parameter | Example Values | Source |

|---|---|---|

| 1H NMR (NH Signal) | δ 9.19–9.95 ppm (DMSO-d6) | |

| IR C=O Stretch | 1651–1686 cm⁻¹ | |

| Synthetic Yield | 55–76% (chlorinated analogs) | |

| Enzyme Inhibition (IC₅₀) | <100 nM (HIV-1 integrase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.